

Structural Analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

Cat. No.: B578474

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and methodological overview of **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**, a heterocyclic compound of interest in medicinal chemistry. Due to the prevalence of the 7-azaindole scaffold in kinase inhibitors, this document outlines a plausible synthetic route, predicted spectroscopic data, and a representative mechanism of action. The provided experimental protocols and data are based on established methodologies for analogous compounds and serve as a practical resource for researchers engaged in the synthesis and characterization of novel 7-azaindole derivatives.

Introduction

7-Azaindole, a bioisostere of indole, is a privileged scaffold in drug discovery, notably in the development of kinase inhibitors. The nitrogen atom in the pyridine ring of the 7-azaindole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases, a key interaction for potent inhibition. The introduction of a difluoromethyl group at the 2-position and a phenylsulfonyl group on the indole nitrogen modulates the compound's electronic properties, lipophilicity, and metabolic stability, making it a subject of interest for structure-activity relationship (SAR) studies. This guide details the structural characteristics and provides a framework for the experimental investigation of **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

Molecular Structure and Properties

IUPAC Name: 2-(difluoromethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS Number:

1363381-32-1 Molecular Formula: C₁₄H₁₀F₂N₂O₂S Molecular Weight: 308.31 g/mol

Appearance: White to off-white solid

Predicted Spectroscopic Data

While specific experimental spectra for **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole** are not publicly available, the following tables summarize predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.45 - 8.40	dd	J = 4.8, 1.5	H-6
8.20 - 8.15	m	Phenyl-H (ortho)	
7.80 - 7.75	dd	J = 7.8, 1.5	H-4
7.65 - 7.55	m	Phenyl-H (para)	
7.50 - 7.40	m	Phenyl-H (meta)	
7.25 - 7.20	dd	J = 7.8, 4.8	H-5
6.90	t	J = 54.5	CHF ₂
6.70	s	H-3	

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
148.8	C-7a
144.5	C-6
138.5	Phenyl-C (ipso)
134.0	Phenyl-C (para)
131.5	C-2
129.5	Phenyl-C (meta)
128.0	Phenyl-C (ortho)
127.5	C-3a
118.0	C-4
117.5	C-5
112.0 (t, $J \approx 240$ Hz)	CHF_2
102.0	C-3

Table 3: Predicted ^{19}F NMR Spectroscopic Data (470 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J , Hz)	Assignment
-115.0 to -125.0	d	$J \approx 54.5$	CHF_2

Experimental Protocols

The following protocols describe a plausible synthetic route to **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole** based on established methodologies for the synthesis of related 7-azaindole derivatives.

Synthesis of 2-Difluoromethyl-7-azaindole

This procedure is adapted from methods for the introduction of a difluoromethyl group to heterocyclic systems.

Materials:

- 7-Azaindole
- Sodium chlorodifluoroacetate
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 7-azaindole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and sodium chlorodifluoroacetate (2.0 eq).
- Heat the reaction mixture to 100-120 °C and stir for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 2-difluoromethyl-7-azaindole.

Synthesis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole

This procedure describes the N-sulfonylation of the 7-azaindole core.

Materials:

- 2-Difluoromethyl-7-azaindole
- Benzenesulfonyl chloride
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of 2-difluoromethyl-7-azaindole (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
- Stir the mixture at 0 °C for 30 minutes.
- Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
- Extract the aqueous layer with ethyl acetate (3 x 30 mL).

- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

Visualizations

Experimental Workflow

The following diagram illustrates the synthetic pathway for **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

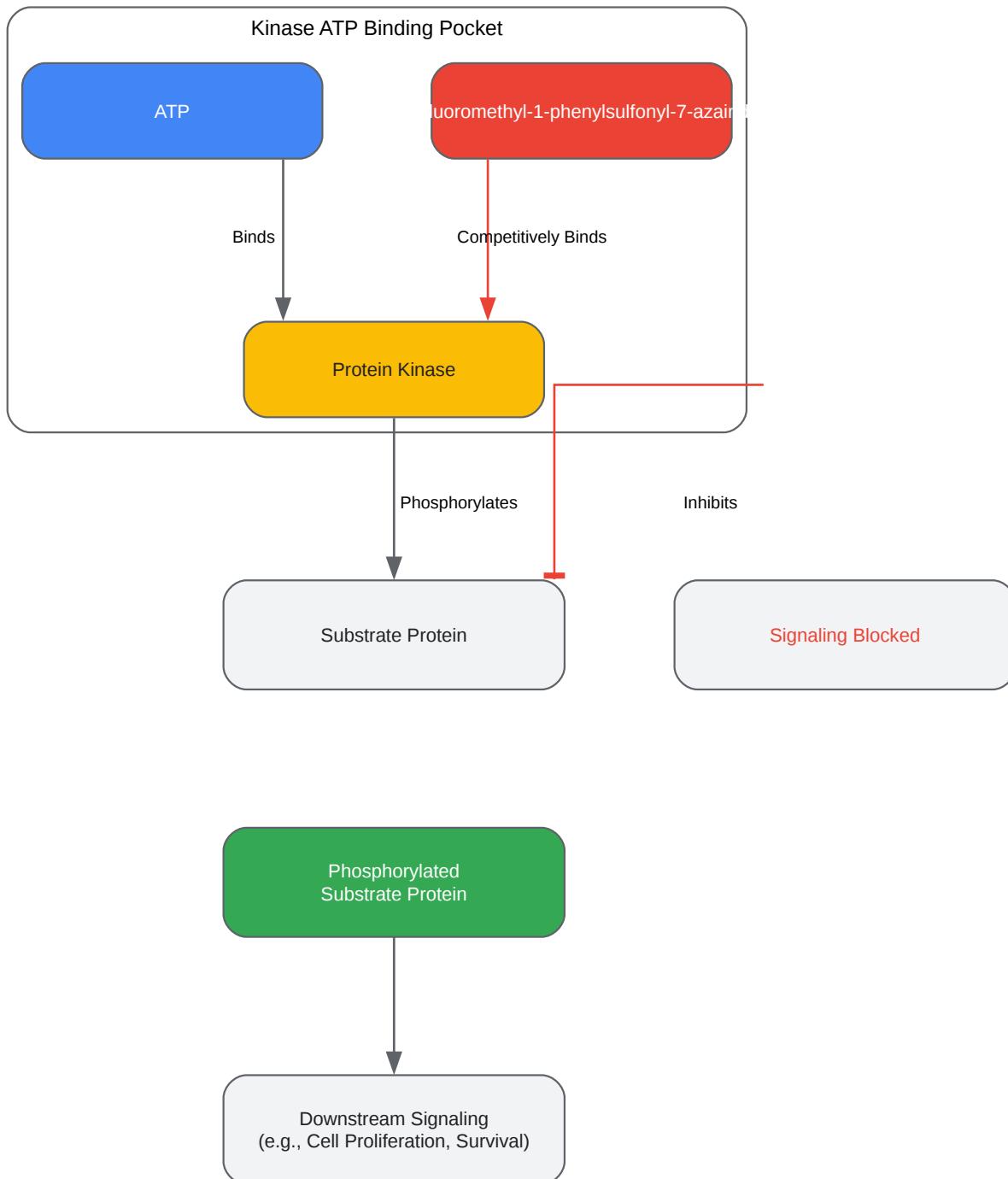


[Click to download full resolution via product page](#)

Caption: Synthetic scheme for **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**.

Representative Signaling Pathway: Kinase Inhibition

The 7-azaindole scaffold is a known hinge-binding motif in many kinase inhibitors. The following diagram depicts a simplified, representative signaling pathway illustrating how a 7-azaindole derivative might inhibit a generic protein kinase, thereby blocking downstream signaling.



[Click to download full resolution via product page](#)

Caption: Competitive inhibition of a protein kinase by a 7-azaindole derivative.

Conclusion

This technical guide provides a foundational understanding of the structural and synthetic aspects of **2-Difluoromethyl-1-phenylsulfonyl-7-azaindole**. While experimental data for this specific molecule is limited, the provided protocols and predicted data serve as a valuable starting point for researchers. The established importance of the 7-azaindole scaffold in kinase inhibition suggests that this compound and its analogs are promising candidates for further investigation in drug discovery programs. The methodologies and conceptual frameworks presented herein are intended to facilitate such future research endeavors.

- To cite this document: BenchChem. [Structural Analysis of 2-Difluoromethyl-1-phenylsulfonyl-7-azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b578474#structural-analysis-of-2-difluoromethyl-1-phenylsulfonyl-7-azaindole\]](https://www.benchchem.com/product/b578474#structural-analysis-of-2-difluoromethyl-1-phenylsulfonyl-7-azaindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com